molecular formula C14H18N4O B13102423 N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No.: B13102423
M. Wt: 258.32 g/mol
InChI Key: NPGUUGZKZVPOIN-UHFFFAOYSA-N
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Description

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, involves several methods:

    Cyclization: This method involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.

    Ring Annulation: This technique involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.

    Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.

    Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine scaffold.

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes such as cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. This interaction inhibits the activity of these targets, leading to various biological effects. The exact pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

N-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C14H18N4O/c1-2-3-6-15-14(19)10-7-16-13-12(10)18-11(8-17-13)9-4-5-9/h7-9H,2-6H2,1H3,(H,15,19)(H,16,17)

InChI Key

NPGUUGZKZVPOIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3

Origin of Product

United States

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